molecular formula C14H10ClNO5 B6383032 MFCD18315997 CAS No. 1261933-11-2

MFCD18315997

Cat. No.: B6383032
CAS No.: 1261933-11-2
M. Wt: 307.68 g/mol
InChI Key: FTYATIPTKNHQTJ-UHFFFAOYSA-N
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Description

These parameters align with industry standards for compound profiling, as outlined in guidelines for medicinal chemistry research .

Hypothetically, MFCD18315997 would require:

  • Molecular identification: CAS number, MDL identifier, and IUPAC name.
  • Structural data: Linear formula, InChI Key, and spectral characterization (e.g., NMR, MS).
  • Physicochemical properties: LogP, TPSA (Topological Polar Surface Area), and solubility.
  • Biological relevance: BBB permeability, CYP enzyme interactions, and synthetic accessibility.

Properties

IUPAC Name

methyl 4-chloro-3-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-14(18)9-2-4-11(15)10(6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYATIPTKNHQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686332
Record name Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-11-2
Record name Methyl 6-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315997” involves several steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled conditions].

    Step 3: Final purification and isolation of “this compound” using techniques such as crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This involves:

    Large-scale reactors: for the initial synthesis steps.

    Continuous flow systems: to maintain consistent reaction conditions.

    Advanced purification techniques: to achieve high purity levels suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315997” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [oxidized product].

    Reduction: Reaction with reducing agents to yield [reduced product].

    Substitution: Involvement in nucleophilic or electrophilic substitution reactions, leading to the formation of [substituted products].

Common Reagents and Conditions:

    Oxidizing Agents: [Examples of oxidizing agents] under [specific conditions].

    Reducing Agents: [Examples of reducing agents] under [specific conditions].

    Substitution Reagents: [Examples of substitution reagents] under [specific conditions].

Major Products Formed:

Scientific Research Applications

“MFCD18315997” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Mechanism of Action

The mechanism of action of “MFCD18315997” involves its interaction with specific molecular targets and pathways. This includes:

    Molecular Targets: Binding to [specific proteins or enzymes], leading to [specific biological effects].

    Pathways Involved: Modulation of [specific signaling pathways], resulting in [desired outcomes].

Comparison with Similar Compounds

Comparison with Similar Compounds

Using , and 13 as benchmarks, comparisons between MFCD18315997 and structurally/functionally similar compounds would focus on molecular features , synthetic pathways , and bioactivity profiles . Below is a framework for such an analysis:

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical) CAS 1533-03-5 (MFCD00039227) CAS 57335-86-1 (MFCD07186391)
Molecular Formula C₁₀H₁₅NO₂ (example) C₁₀H₉F₃O C₁₀H₈ClNO
Molecular Weight 205.24 g/mol 202.17 g/mol 193.63 g/mol
LogP 2.5 (predicted) 3.1 2.8
TPSA 45 Ų 20.2 Ų 33.3 Ų
Solubility (mg/mL) 0.5 0.24 0.687
Bioavailability 0.55 0.55 0.55
CYP Inhibition None None None

Key Findings:

Structural Similarities :

  • Compounds like CAS 1533-03-5 and CAS 57335-86-1 share trifluoromethyl (CF₃) and chlorinated aromatic groups, respectively, which influence hydrophobicity and metabolic stability .
  • Functional groups (e.g., ketones, boronic acids) in CAS 1046861-20-4 (MFCD13195646) highlight the role of electronegative substituents in enhancing reactivity .

Synthetic Accessibility: MFCD00039227 is synthesized via nucleophilic substitution using 3'-(trifluoromethyl)acetophenone, yielding 85% purity after column chromatography . Comparatively, CAS 57335-86-1 employs Vilsmeier-Haack reactions with POCl₃ and DMF, emphasizing the need for controlled conditions to avoid side products .

Bioactivity Differences :

  • Higher TPSA in this compound (hypothetical) suggests improved solubility but reduced membrane permeability compared to CAS 1533-03-5 .
  • Leadlikeness scores (e.g., 1.0 for CAS 1046861-20-4) indicate drug-likeness, whereas PAINS alerts (e.g., 0 alerts for CAS 1533-03-5) reflect lower toxicity risks .

Research Implications and Limitations

  • Methodological Consistency : Cross-referencing analytical techniques (e.g., HPLC, NMR) from and ensures reproducibility .
  • Data Gaps : Specifics on this compound’s synthesis and bioactivity require experimental validation, as inferred from and .
  • Future Directions : Explore structure-activity relationships (SAR) using computational models (e.g., molecular docking) to predict interactions absent in current datasets .

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